molecular formula C24H27N3O5S B4914276 {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

{2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B4914276
M. Wt: 469.6 g/mol
InChI Key: MTHCCBMUCJNFFG-UHFFFAOYSA-N
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Description

The compound {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic molecule featuring an isoxazole ring, a phenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the formation of the isoxazole ring. One common method is the (3 + 2) cycloaddition reaction, often catalyzed by Cu(I) or Ru(II) to form the isoxazole moiety

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as scaling up the reaction from laboratory to industrial scale while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

The compound {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl and piperazine moieties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperazine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of nitro or hydroxyl derivatives, while reduction can yield amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and other industrial processes.

Mechanism of Action

The mechanism of action of {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and piperazine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
  • {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ETHANONE
  • {2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PROPANE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-17-8-10-20(11-9-17)33(29,30)27-14-12-26(13-15-27)24(28)21-6-4-5-7-23(21)31-16-22-18(2)25-32-19(22)3/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHCCBMUCJNFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OCC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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